1-(Benzyloxy)-2-(tert-butyl)-5-methyl-4-(methylsulfonyl)benzene is a complex organic compound that belongs to the class of substituted aromatic compounds. The presence of various functional groups, including a benzyloxy group, tert-butyl group, methyl group, and methylsulfonyl group, contributes to its unique chemical properties and potential applications in organic synthesis and medicinal chemistry.
This compound is synthesized through various organic reactions involving commercially available precursors. The synthesis typically employs methods such as nucleophilic substitution and coupling reactions, which are common in organic chemistry.
1-(Benzyloxy)-2-(tert-butyl)-5-methyl-4-(methylsulfonyl)benzene can be classified as:
The synthesis of 1-(Benzyloxy)-2-(tert-butyl)-5-methyl-4-(methylsulfonyl)benzene can be accomplished through several methods, primarily focusing on the introduction of each substituent onto the benzene ring.
The molecular structure of 1-(Benzyloxy)-2-(tert-butyl)-5-methyl-4-(methylsulfonyl)benzene features:
The molecular formula for this compound is , and it has a molecular weight of approximately 302.41 g/mol. The structural representation can be visualized using SMILES notation: CC(C)(C)C1=CC(=C(C(=C1)S(=O)(=O)C)OCC2=CC=CC=C2)C
.
1-(Benzyloxy)-2-(tert-butyl)-5-methyl-4-(methylsulfonyl)benzene can undergo various chemical reactions due to its functional groups:
The specific conditions for these reactions depend on the nature of the reagents used and the desired products. For example, oxidation reactions may require reagents such as potassium permanganate or chromium trioxide, while reductions may involve lithium aluminum hydride or sodium borohydride.
The mechanism of action for 1-(Benzyloxy)-2-(tert-butyl)-5-methyl-4-(methylsulfonyl)benzene will depend on its specific application in biological systems or synthetic pathways.
1-(Benzyloxy)-2-(tert-butyl)-5-methyl-4-(methylsulfonyl)benzene has potential applications in:
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0